molecular formula C18H18ClN5OS B1227713 1-(2-Chlorophenyl)-3-[[(1-ethyl-2-methyl-5-benzimidazolyl)-oxomethyl]amino]thiourea

1-(2-Chlorophenyl)-3-[[(1-ethyl-2-methyl-5-benzimidazolyl)-oxomethyl]amino]thiourea

Cat. No. B1227713
M. Wt: 387.9 g/mol
InChI Key: NNCVEWUIOQOTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-3-[[(1-ethyl-2-methyl-5-benzimidazolyl)-oxomethyl]amino]thiourea is a member of benzimidazoles.

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including compounds with thiourea groups, have been reviewed for their antitumor activities. Some compounds have progressed beyond preclinical testing stages, demonstrating the potential of these structures in developing new antitumor drugs (Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009).

Biological Importance of (Thio)ureabenzothiazoles

(Thio)urea and benzothiazole derivatives exhibit a broad spectrum of biological activities, with certain derivatives used in treating rheumatoid arthritis and systemic lupus erythematosus, as well as in agricultural applications as fungicides and herbicides. This highlights the significant medicinal chemistry applications of thiourea-benzothiazole conjugates (Rosales-Hernández et al., 2022).

Coordination Chemistry and Biological Properties of Thioureas

Thioureas form ligands in coordination chemistry, influencing intra- and intermolecular hydrogen-bonding interactions and coordination properties. Their versatility and structural properties align with biological applications, offering a promising interdisciplinary approach (Saeed, Flörke, & Erben, 2014).

Antioxidant and Anti-inflammatory Agents

Novel benzofused thiazole derivatives have shown promising in vitro antioxidant and anti-inflammatory activities. These findings suggest the potential of these compounds in developing therapeutic agents for related conditions (Raut et al., 2020).

Synthesis of Fused Heterocycles

4-(2-R-Aryl)-1,2,3-chalcogenadiazoles have been utilized in the synthesis of a variety of heterocyclic compounds, demonstrating the synthetic utility of chalcogenadiazole derivatives in creating complex heterocyclic structures (Petrov & Androsov, 2013).

properties

Product Name

1-(2-Chlorophenyl)-3-[[(1-ethyl-2-methyl-5-benzimidazolyl)-oxomethyl]amino]thiourea

Molecular Formula

C18H18ClN5OS

Molecular Weight

387.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-[(1-ethyl-2-methylbenzimidazole-5-carbonyl)amino]thiourea

InChI

InChI=1S/C18H18ClN5OS/c1-3-24-11(2)20-15-10-12(8-9-16(15)24)17(25)22-23-18(26)21-14-7-5-4-6-13(14)19/h4-10H,3H2,1-2H3,(H,22,25)(H2,21,23,26)

InChI Key

NNCVEWUIOQOTKU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)C(=O)NNC(=S)NC3=CC=CC=C3Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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